molecular formula C22H29N3O B11381743 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11381743
M. Wt: 351.5 g/mol
InChI Key: VLWVBWLKMHFQID-UHFFFAOYSA-N
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Description

2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is a complex organic compound featuring an indole moiety. Indole derivatives are significant in various fields due to their biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives often involves the Fischer indole synthesis, which includes the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, specific synthetic routes and conditions would need to be optimized based on the desired yield and purity.

Industrial Production Methods

Industrial production of such compounds typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

Indole derivatives, including 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one, can undergo various chemical reactions such as:

Common Reagents and Conditions

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce indoline derivatives .

Scientific Research Applications

2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[331

Mechanism of Action

The mechanism of action of 2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This interaction can affect cellular pathways and biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-ethyl-1H-indol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .

Properties

Molecular Formula

C22H29N3O

Molecular Weight

351.5 g/mol

IUPAC Name

2-(1-ethylindol-3-yl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C22H29N3O/c1-4-10-22-14-24-12-21(3,20(22)26)13-25(15-22)19(24)17-11-23(5-2)18-9-7-6-8-16(17)18/h6-9,11,19H,4-5,10,12-15H2,1-3H3

InChI Key

VLWVBWLKMHFQID-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)CC)C

Origin of Product

United States

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